molecular formula C8H16Cl2O3 B1329262 Diethylene glycol bis(2-chloroethyl) ether CAS No. 638-56-2

Diethylene glycol bis(2-chloroethyl) ether

Cat. No.: B1329262
CAS No.: 638-56-2
M. Wt: 231.11 g/mol
InChI Key: ZCFRYTWBXNQVOW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethylene glycol bis(2-chloroethyl) ether, also known as 1,11-Dichloro-3,6,9-trioxaundecane, is primarily used as a chemical intermediate for the manufacture of pesticides . .

Mode of Action

It is known to be used as a solvent for lacquers, resins, and oils . This suggests that it may interact with its targets by dissolving or dispersing them, thereby facilitating their application or use.

Biochemical Pathways

Given its use as a chemical intermediate in the manufacture of pesticides , it may be involved in the synthesis or degradation of these compounds.

Pharmacokinetics

It is known to be a liquid at room temperature , suggesting that it may be readily absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as its concentration, the route of administration, and the individual’s physiological characteristics.

Result of Action

It is known to be toxic if swallowed and harmful in contact with skin . This suggests that it may cause cellular damage or disruption, leading to adverse health effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it will slowly evaporate from surface water and soil into the air . Because it dissolves in water, it is removed from the air by rain, creating a cycle between water, soil, and air . . These environmental interactions could influence its availability and activity in different contexts.

Preparation Methods

Diethylene glycol bis(2-chloroethyl) ether can be synthesized through the direct reaction of diethylene glycol with thionyl chloride. The reaction typically occurs at temperatures between 90-130°C for 60-150 minutes while stirring . The reaction mixture is then subjected to vacuum distillation to collect the desired product .

Chemical Reactions Analysis

Diethylene glycol bis(2-chloroethyl) ether undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups. Common reagents include sodium hydroxide and potassium hydroxide.

    Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFRYTWBXNQVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)OCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213248
Record name Tetraglycol dichloride
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Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-56-2
Record name 1,1′-Oxybis[2-(2-chloroethoxy)ethane]
Source CAS Common Chemistry
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Record name Tetraglycol dichloride
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Record name Tetraglycol dichloride
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Record name Tetraglycol dichloride
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Record name Bis[2-(2-Chloroethoxy)ethyl] ether
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Record name TETRAETHYLENE GLYCOL DICHLORIDE
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Synthesis routes and methods

Procedure details

A mixture of 430 g of tetraethylene glycol (2.2 moles), 2000 ml of dry benzene, and 386 g of pyridine (4.9 moles) is heated to reflux, and 580 g of thionyl chloride (4.9 moles) is added dropwise with stirring in three hours. During this period the reflux temperature of the mixture drops from 86° to 78°, and a white precipitate is formed. Heating is continued overnight (16 hours) and, after cooling, 50 ml of hydrochloric acid diluted with 200 ml of water is added dropwise in about 15 minutes. Benzene is removed from the upper layer containing the product, and the residue vacuum distilled at 4.5 mm Hg at 165°. The yield is 375 g of light yellow liquid (72%).
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
386 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,11-Dichloro-3,6,9-trioxaundecane in the synthesis of crown ethers?

A: 1,11-Dichloro-3,6,9-trioxaundecane serves as a key starting material for constructing the macrocyclic ring structure of crown ethers. It provides a flexible chain containing three ether oxygen atoms, which can readily react with appropriate nucleophiles in a cyclization reaction to form the desired crown ether. [, , ]

Q2: Are there any advantages to using 1,11-Dichloro-3,6,9-trioxaundecane in crown ether synthesis compared to other methods?

A: Research suggests that using 1,11-Dichloro-3,6,9-trioxaundecane in the presence of ultrasonication can significantly reduce reaction times and improve yields compared to traditional methods. [] For instance, the synthesis of Benzo-15-crown-5 using this approach was completed within 2 hours with a yield of 30.7%, highlighting its potential for efficient crown ether synthesis.

Q3: Besides crown ethers, what other applications does 1,11-Dichloro-3,6,9-trioxaundecane have in scientific research?

A: 1,11-Dichloro-3,6,9-trioxaundecane has been explored in the development of new heparin-bound nitrogen mustard analogues with potential antitumor activity. [] In this context, it reacts with bis(2-hydroxyethyl)amine to form a diaza-crown ether derivative, which is subsequently modified to incorporate the bis(2-chloroethyl)amino groups characteristic of nitrogen mustards. This highlights its versatility as a building block for synthesizing molecules with potential biological activity.

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